molecular formula C16H28ClN3O2S B5098463 5-cyclohexyl-2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one;hydrochloride

5-cyclohexyl-2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one;hydrochloride

Cat. No.: B5098463
M. Wt: 361.9 g/mol
InChI Key: UKTTVELUTGTVQC-UHFFFAOYSA-N
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Description

5-cyclohexyl-2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core, which is a heterocyclic aromatic organic compound, and is modified with cyclohexyl, diethylamino, and sulfanyl groups. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one typically involves multiple steps, including the formation of the pyrimidinone core and subsequent functionalization. The key steps may include:

    Formation of the Pyrimidinone Core: This can be achieved through a condensation reaction between appropriate precursors, such as a β-keto ester and a guanidine derivative.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Diethylaminoethylsulfanyl Group Addition: This step involves the nucleophilic substitution of a suitable leaving group with diethylaminoethylthiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine derivative.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The diethylamino group may facilitate binding to enzymes or receptors, while the sulfanyl group can participate in redox reactions. The pyrimidinone core may interact with nucleic acids or proteins, affecting their function and leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclohexyl-2-[2-(dimethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one
  • 5-cyclohexyl-2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one;hydrobromide

Uniqueness

Compared to similar compounds, 5-cyclohexyl-2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one;hydrochloride may exhibit unique properties due to the specific combination of functional groups and the hydrochloride salt form. These features can influence its solubility, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-cyclohexyl-2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2S.ClH/c1-3-19(4-2)10-11-22-16-17-14(20)13(15(21)18-16)12-8-6-5-7-9-12;/h12H,3-11H2,1-2H3,(H2,17,18,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTTVELUTGTVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NC(=C(C(=O)N1)C2CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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